molecular formula C15H18N2O3 B4763683 2-(3,4-dimethylphenoxy)-N-3-isoxazolylbutanamide

2-(3,4-dimethylphenoxy)-N-3-isoxazolylbutanamide

Cat. No. B4763683
M. Wt: 274.31 g/mol
InChI Key: HIMRWODFQJTACO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenoxy)-N-3-isoxazolylbutanamide, also known as DIBA, is a compound that has been extensively studied for its potential use in scientific research. It is a synthetic compound that was first synthesized in the early 2000s and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-3-isoxazolylbutanamide involves its ability to inhibit the activity of CK2, which is a serine/threonine protein kinase that is involved in various cellular processes. CK2 is overexpressed in many types of cancer and is therefore a target for cancer therapy. 2-(3,4-dimethylphenoxy)-N-3-isoxazolylbutanamide has been shown to inhibit the activity of CK2 by binding to the ATP-binding site of the enzyme, thereby preventing its phosphorylation and subsequent activation.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-3-isoxazolylbutanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-(3,4-dimethylphenoxy)-N-3-isoxazolylbutanamide inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that 2-(3,4-dimethylphenoxy)-N-3-isoxazolylbutanamide has anti-inflammatory and analgesic effects and can reduce the severity of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

2-(3,4-dimethylphenoxy)-N-3-isoxazolylbutanamide has several advantages as a research tool, including its ability to selectively inhibit the activity of CK2, its potential therapeutic applications, and its relatively low toxicity. However, there are also some limitations to its use in lab experiments, including its relatively low solubility in aqueous solutions and its potential to interact with other proteins and enzymes.

Future Directions

There are several future directions for research on 2-(3,4-dimethylphenoxy)-N-3-isoxazolylbutanamide, including its potential use as a therapeutic agent for cancer and other diseases, its use as a research tool for investigating the role of CK2 in various cellular processes, and its potential for the development of new drugs that target CK2. Further studies are needed to fully understand the mechanism of action of 2-(3,4-dimethylphenoxy)-N-3-isoxazolylbutanamide and its potential applications in various fields of science.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-3-isoxazolylbutanamide has been extensively studied for its potential use as a research tool in various fields of science. It has been shown to have inhibitory effects on the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. 2-(3,4-dimethylphenoxy)-N-3-isoxazolylbutanamide has also been shown to have potential therapeutic applications in the treatment of cancer, inflammation, and other diseases.

properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(1,2-oxazol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-4-13(15(18)16-14-7-8-19-17-14)20-12-6-5-10(2)11(3)9-12/h5-9,13H,4H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMRWODFQJTACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NOC=C1)OC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethylphenoxy)-N-(1,2-oxazol-3-yl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.